5-HETE is primarily synthesized from arachidonic acid (AA) through the 5-lipoxygenase (5-LOX) pathway. [, ] The synthesis is initiated by the release of AA from membrane phospholipids by phospholipase A2 (PLA2). [, ] Subsequently, AA is converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-LOX in the presence of 5-LOX activating protein (FLAP). [, ] 5-HPETE is then rapidly reduced to 5-HETE by cellular peroxidases. [, ]
The synthesis of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid occurs through the enzymatic conversion of arachidonic acid by 5-lipoxygenase. The process involves several steps:
The synthesis can be influenced by various factors such as the presence of reactive oxygen species and other cellular conditions that promote oxidation .
The molecular formula of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid is . The structure consists of a long hydrocarbon chain with four double bonds located at positions 6E, 8Z, 11Z, and 14Z. The hydroxyl group at position 5 indicates its classification as a hydroxy fatty acid.
In biological systems, 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid participates in various chemical reactions:
These reactions are crucial for its role in mediating inflammation and other physiological processes.
The mechanism of action for 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid primarily involves its interaction with specific receptors on immune cells:
These actions contribute significantly to the inflammatory response and immune system regulation.
5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid has several scientific applications:
The compound systematically named (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid (common abbreviation: 5(S)-HETE) defines its unambiguous stereochemistry and geometry [3] [8]. The "5S" denotes the chiral hydroxyl group’s absolute configuration, while "6E,8Z,11Z,14Z" specifies the trans orientation of the Δ6 double bond and cis configurations of Δ8, Δ11, and Δ14 bonds (Table 1) [3]. This stereochemical precision is biologically critical: the 5R-isomer lacks significant activity at the OXE receptor, confirming enantioselective recognition in signaling [8] [6].
5(S)-HETE has the molecular formula C₂₀H₃₂O₃ and a monoisotopic mass of 320.2352 Da [1] [6]. In mass spectrometry (negative-ion mode), it shows a deprotonated molecular ion [M−H]⁻ at m/z 319 and characteristic fragments at m/z 115 (C1–C7 cleavage), 203 (C8–C20), and 261 (loss of -CH₂-CH₂-COOH) [6] [8]. It is classified as:
Table 1: Structural Properties of 5(S)-HETE
Property | Specification |
---|---|
IUPAC Name | (5S,6E,8Z,11Z,14Z)-5-Hydroxyicosa-6,8,11,14-tetraenoic acid |
Molecular Formula | C₂₀H₃₂O₃ |
Exact Mass | 320.2352 Da |
Lipid Maps Category | Eicosanoid; Hydroxyeicosatetraenoic acid (HETE) |
Key MS/MS Fragments | m/z 319 [M−H]⁻, 115, 203, 261 |
Double Bond Configurations | 6E (trans), 8Z (cis), 11Z (cis), 14Z (cis) |
5(S)-HETE biosynthesis initiates with the enzymatic oxygenation of arachidonic acid (AA; 20:4, ω-6) by 5-lipoxygenase (ALOX5). This Ca²⁺-dependent, non-heme iron enzyme catalyzes stereoselective insertion of molecular oxygen at C5 of AA, forming 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HPETE) [5] [9]. The reaction requires nuclear membrane association facilitated by 5-lipoxygenase-activating protein (FLAP), which presents AA to ALOX5 [6]. ALOX5 expression dominates in innate immune cells (e.g., neutrophils, eosinophils, monocytes), though epithelial, vascular, and cancer cells also contribute under pathological conditions [3] [6].
5(S)-HPETE is rapidly reduced to 5(S)-HETE by cellular peroxidases, a critical detoxification step preventing spontaneous degradation to reactive radicals [5] [9]. This reduction is catalyzed by:
Peroxidases prevent 5(S)-HPETE’s non-enzymatic decomposition into cytotoxic radicals (e.g., 5-oxo-6,8,11,14-eicosatetraenoate radicals) that can damage membranes and DNA [9]. In cells with high ALOX5 activity (e.g., activated neutrophils), peroxidase coupling ensures >90% of 5(S)-HPETE is converted to 5(S)-HETE within seconds [5]. This stabilization is compartmentalized: nuclear ALOX5/FLAP complexes coordinate with peroxidases to direct 5(S)-HETE toward esterification into membrane phospholipids or further metabolism to pro-inflammatory mediators like 5-oxo-ETE [6] [8].
Table 2: Enzymes and Cofactors in 5(S)-HETE Biosynthesis
Enzyme/Protein | Function | Cofactors/Requirements | Cellular Localization |
---|---|---|---|
5-Lipoxygenase (ALOX5) | Oxygenation of AA to 5(S)-HPETE | Ca²⁺, ATP, Fe²⁺ | Cytosol/nucleus (membrane-associated) |
FLAP | Substrate (AA) presentation to ALOX5 | None | Nuclear membrane |
Glutathione Peroxidase | Reduction of 5(S)-HPETE to 5(S)-HETE | Glutathione (GSH), NADPH | Cytosol, mitochondria |
Peroxiredoxin | Reduction of lipid hydroperoxides | Thioredoxin, NADPH | Cytosol |
Myeloperoxidase (MPO) | Reduction of HPETEs; generates hypohalous acids | H₂O₂, Cl⁻ | Phagolysosomes |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1